molecular formula C13H18N2O2S B10969783 2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B10969783
M. Wt: 266.36 g/mol
InChI Key: DUHVRVWBKZZIJZ-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: (CAS Number: 4815-28-5) is a heterocyclic compound with the empirical formula C9H12N2OS. It belongs to the class of tetrahydrobenzo[b]thiophenes and contains an amide functional group. This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves the reaction of compound 1 (precursor) with cyanoacetamide and sublimed sulfur. The reaction proceeds under mild conditions, typically at 45 °C .

Industrial Production:: While there isn’t a specific industrial-scale production method for this compound, it is accessible through laboratory-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions.

    Reduction: Can be reduced.

    Substitution: Reacts with various nucleophiles.

    Amidation: Forms amide bonds.

Common Reagents and Conditions::

    Cyanoacetamide: Used in the synthesis.

    Ethanol: Solvent for the reaction.

    Triethylamine: Base for amidation reactions.

    Other Reagents: Vary based on specific transformations.

Major Products:: The major product is 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide itself.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Heterocyclic Chemistry: Studied for its reactivity and structural features.

Biology and Medicine::

    Pharmacology: Investigated for potential drug development.

    Biological Activity: May interact with specific receptors or enzymes.

Industry::

    Fine Chemicals: Used in specialized applications.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific structure, similar compounds include:

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

2-(2-methylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C13H18N2O2S/c1-7(2)12(17)15-13-10(11(14)16)8-5-3-4-6-9(8)18-13/h7H,3-6H2,1-2H3,(H2,14,16)(H,15,17)

InChI Key

DUHVRVWBKZZIJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N

Origin of Product

United States

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